molecular formula C25H26N2O3S B12190723 2-{[2-(2-methoxyphenoxy)ethyl]amino}-1-(3-phenyl-3,4-dihydro-2H-1,4-benzothiazin-4-yl)ethan-1-one

2-{[2-(2-methoxyphenoxy)ethyl]amino}-1-(3-phenyl-3,4-dihydro-2H-1,4-benzothiazin-4-yl)ethan-1-one

Cat. No.: B12190723
M. Wt: 434.6 g/mol
InChI Key: HQQVTIUGWJMOFN-UHFFFAOYSA-N
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Description

2-{[2-(2-methoxyphenoxy)ethyl]amino}-1-(3-phenyl-3,4-dihydro-2H-1,4-benzothiazin-4-yl)ethan-1-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(2-methoxyphenoxy)ethyl]amino}-1-(3-phenyl-3,4-dihydro-2H-1,4-benzothiazin-4-yl)ethan-1-one typically involves multiple steps, starting from readily available precursors. The process may include the following steps:

    Formation of the benzothiazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the phenyl group:

    Introduction of the methoxyphenoxyethyl group: This step can be carried out through nucleophilic substitution reactions, where the methoxyphenoxyethyl group is introduced to the intermediate compound.

    Final coupling: The final step involves coupling the intermediate with the ethanone moiety, often using a coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(2-methoxyphenoxy)ethyl]amino}-1-(3-phenyl-3,4-dihydro-2H-1,4-benzothiazin-4-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents to the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents such as halides (e.g., NaCl, KBr) and bases (e.g., NaOH, KOH) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-{[2-(2-methoxyphenoxy)ethyl]amino}-1-(3-phenyl-3,4-dihydro-2H-1,4-benzothiazin-4-yl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[2-(2-methoxyphenoxy)ethyl]amino}-1-(3-phenyl-3,4-dihydro-2H-1,4-benzothiazin-4-yl)ethan-1-one involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[2-(2-methoxyphenoxy)ethyl]amino}-1-(3-phenyl-3,4-dihydro-2H-1,4-benzothiazin-4-yl)ethan-1-one apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various fields.

Properties

Molecular Formula

C25H26N2O3S

Molecular Weight

434.6 g/mol

IUPAC Name

2-[2-(2-methoxyphenoxy)ethylamino]-1-(3-phenyl-2,3-dihydro-1,4-benzothiazin-4-yl)ethanone

InChI

InChI=1S/C25H26N2O3S/c1-29-22-12-6-7-13-23(22)30-16-15-26-17-25(28)27-20-11-5-8-14-24(20)31-18-21(27)19-9-3-2-4-10-19/h2-14,21,26H,15-18H2,1H3

InChI Key

HQQVTIUGWJMOFN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCCNCC(=O)N2C(CSC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

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